3-acetyl-1,1-dioxo-1,3-thiazolidine-4-carboxylic acid

Description

Chemical Identity and Nomenclature

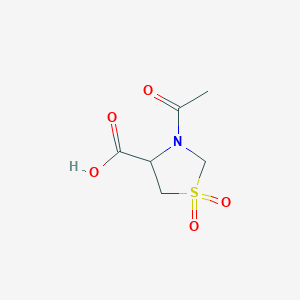

3-Acetyl-1,1-dioxo-1,3-thiazolidine-4-carboxylic acid possesses a complex nomenclature system that reflects its structural complexity and multiple functional groups. According to the International Union of Pure and Applied Chemistry naming conventions, the compound is systematically named as 3-acetyl-1,1-dioxo-1,3-thiazolidine-4-carboxylic acid, though it appears in literature under several alternative names including 3-acetyl-1,1-dioxo-1λ⁶,3-thiazolidine-4-carboxylic acid and 3-acetylthiazolidine-4-carboxylic acid 1,1-dioxide.

The Chemical Abstracts Service has assigned this compound the registry number 82018-04-0, which serves as its unique identifier in chemical databases and literature. The molecular structure can be represented by the canonical Simplified Molecular Input Line Entry System notation as CC(=O)N1CS(=O)(=O)CC1C(=O)O, which encodes the complete connectivity and stereochemistry of the molecule. The International Chemical Identifier string for this compound is InChI=1S/C6H9NO5S/c1-4(8)7-3-13(11,12)2-5(7)6(9)10/h5H,2-3H2,1H3,(H,9,10), providing a standardized representation for computational and database applications.

The compound exhibits structural features characteristic of both thiazolidine derivatives and sulfone-containing molecules. The thiazolidine ring system contributes a five-membered heterocycle with nitrogen at position 1 and sulfur at position 3, while the 1,1-dioxo designation indicates the presence of two oxygen atoms double-bonded to the sulfur atom, creating a sulfone functional group. The acetyl group at position 3 and the carboxylic acid functionality at position 4 complete the structural framework of this complex heterocyclic compound.

Historical Development in Heterocyclic Chemistry Research

The historical development of thiazolidine chemistry can be traced back to the 1930s when foundational research established the fundamental principles governing the formation and stability of thiazolidine ring systems. Ratner and Clarke published pioneering work in 1937 that provided the first comprehensive study of thiazolidine formation through the reaction of cysteine with formaldehyde, including detailed investigations of derivative preparation, ring stability under acidic and basic conditions, and proposed mechanisms of formation. This seminal work established the theoretical framework that would guide subsequent research into thiazolidine chemistry for decades.

The mechanistic understanding of thiazolidine ring formation evolved significantly during the mid-twentieth century, with researchers proposing multiple pathways for the cyclization process. Early theories suggested formation through Schiff base intermediates resulting from carbonyl and aminothiol precursors, while alternative mechanisms proposed nucleophilic attack by sulfur atoms on carbonyl carbons to form sulfonium ion intermediates followed by cyclization. These mechanistic studies provided crucial insights into the reactivity patterns that would later inform the synthesis of more complex thiazolidine derivatives.

The development of acetylated thiazolidine derivatives represents a more recent advancement in heterocyclic chemistry, building upon the foundational understanding of thiazolidine synthesis and reactivity. Research into acetylation reactions of thiazolidine carboxylic acids has demonstrated the utility of acetic anhydride as an acetylating agent, with various reaction conditions optimized to achieve high yields of the desired products. Patents from the early 2000s describe efficient processes for obtaining mixtures of acetylated thiazolidine derivatives, including 3-acetyl-1,3-thiazolidin-4-carboxylic acid, through controlled reaction of 1,3-thiazolidin-4-carboxylic acid with acetic anhydride in ethanol at temperatures ranging from 20°C to 120°C.

Contemporary research has expanded the scope of thiazolidine chemistry to include oxidized derivatives such as the 1,1-dioxo compounds. The synthesis of 3-acetyl-1,1-dioxo-1,3-thiazolidine-4-carboxylic acid represents an advanced application of heterocyclic chemistry principles, combining acetylation chemistry with oxidation reactions to introduce the sulfone functionality. This development reflects the ongoing evolution of synthetic methodologies in heterocyclic chemistry and the continued interest in exploring the properties and applications of functionalized thiazolidine derivatives.

Position Within Thiazolidine Derivative Classifications

3-Acetyl-1,1-dioxo-1,3-thiazolidine-4-carboxylic acid occupies a unique position within the broader classification system of thiazolidine derivatives, representing a convergence of multiple structural modifications that distinguish it from simpler thiazolidine compounds. The thiazolidine family encompasses a vast array of five-membered heterocyclic compounds containing sulfur and nitrogen atoms, with substitution patterns at various positions determining their specific properties and applications.

Within the thiazolidine classification system, compounds can be categorized based on several structural features including substitution patterns at the 2, 3, 4, and 5 positions of the ring, the oxidation state of the sulfur atom, and the presence of additional functional groups. The subject compound belongs to the subset of 4-carboxylic acid derivatives, which represent an important class of thiazolidine compounds with demonstrated biological and synthetic utility. Sigma-Aldrich catalogs numerous related compounds including thiazolidine-2-carboxylic acid, 2-phenyl-thiazolidine-4-carboxylic acid, and 2,2-dimethyl-thiazolidine-4-carboxylic acid, illustrating the diversity within this particular subclass.

The presence of the acetyl group at position 3 places this compound within the acetylated thiazolidine derivatives, a category that includes related compounds such as 3-acetyl-1,3-thiazolidine-2-carboxylic acid and various benzoyl and other acyl derivatives. These acetylated compounds often exhibit enhanced stability and modified reactivity compared to their non-acetylated counterparts, making them valuable intermediates in synthetic organic chemistry applications.

| Compound Class | Representative Examples | Key Structural Features |

|---|---|---|

| Simple Thiazolidine-4-carboxylic acids | Thiazolidine-4-carboxylic acid, (4R)-1,3-thiazolidine-4-carboxylic acid | Basic thiazolidine ring with carboxylic acid at position 4 |

| 2-Substituted Derivatives | 2-Phenyl-thiazolidine-4-carboxylic acid, 2,2-dimethyl-thiazolidine-4-carboxylic acid | Substitution at position 2 of the ring |

| 3-Acylated Derivatives | 3-Acetyl-thiazolidine-4-carboxylic acid, 3-benzoyl-1,3-thiazolidine-4-carboxylic acid | Acyl groups attached to the nitrogen at position 3 |

| Oxidized Sulfur Derivatives | 3-Acetyl-1,1-dioxo-1,3-thiazolidine-4-carboxylic acid | Sulfone functionality with oxidized sulfur |

The 1,1-dioxo modification represents another significant classification criterion, as it introduces a sulfone functional group that dramatically alters the electronic properties and reactivity of the thiazolidine ring system. This oxidation state of sulfur is relatively uncommon in simple thiazolidine derivatives, making the subject compound representative of an advanced subset of oxidized thiazolidine derivatives. The combination of acetylation at position 3 and oxidation of the sulfur atom creates a unique structural motif that distinguishes this compound from the majority of thiazolidine derivatives documented in chemical literature.

Recent synthetic methodology developments have demonstrated the preparation of various thiazolidine derivatives through multi-component reactions, base-catalyzed synthesis, and domino reaction sequences. These synthetic approaches have expanded the accessible chemical space within thiazolidine chemistry, leading to the discovery of compounds with enhanced biological activities and novel chemical properties. The systematic exploration of structure-activity relationships within thiazolidine derivatives has revealed that specific substitution patterns, including those present in 3-acetyl-1,1-dioxo-1,3-thiazolidine-4-carboxylic acid, can significantly influence the pharmacological and chemical properties of these compounds.

Properties

IUPAC Name |

3-acetyl-1,1-dioxo-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO5S/c1-4(8)7-3-13(11,12)2-5(7)6(9)10/h5H,2-3H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKGVYLRTBMTYAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CS(=O)(=O)CC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60901645 | |

| Record name | NoName_779 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60901645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Approach

The preparation typically involves two main stages:

- N-acylation of 1,3-thiazolidine-4-carboxylic acid to introduce the acetyl group at the nitrogen atom.

- Oxidation of the thiazolidine ring sulfur to the sulfone (1,1-dioxo) form.

This process can be conducted in a single or multi-step synthesis depending on the desired purity and scale.

N-Acetylation of 1,3-Thiazolidine-4-carboxylic Acid

The N-acetylation step is crucial for obtaining the 3-acetyl derivative. According to a detailed patent process, the reaction is carried out by mixing 1,3-thiazolidine-4-carboxylic acid with an acylating agent such as acetic anhydride in the presence of a polar solvent like ethanol. The reaction conditions are optimized for temperature (20°C to 120°C, preferably 40°C to 85°C) and time (usually 2 to 6 hours) to maximize yield and purity.

Key parameters and outcomes from the patent examples include:

| Parameter | Details |

|---|---|

| Starting material | 1,3-Thiazolidine-4-carboxylic acid |

| Acylating agent | Acetic anhydride |

| Solvent | Ethanol |

| Temperature | 22°C for 1 hour, then reflux for 4 hours |

| Reaction time | 16 to 24 hours total |

| Stirring speed | 200 rpm |

| Product isolation | Vacuum filtration, washing with cold ethanol, vacuum drying |

| Product composition | Mixture of N-acetyl-1,3-thiazolidin-4-carboxylic acid and 4-carboxy-1,3-thiazolidinium acetate |

| Yield | Approximately 5.5 to 6.1 g from ~10 g starting acid |

This method yields a mixture containing the N-acetylated product along with the corresponding thiazolidinium acetate salt, which can be separated or used as is depending on application requirements.

Alternative Synthetic Routes

Research literature on related N-acylated thiazolidine-4-carboxylic acids shows alternative methods for N-acylation involving acetyl chloride in dry pyridine at low temperatures (around –10°C), followed by purification steps such as column chromatography. This approach offers more control and purity for small-scale or research-grade synthesis.

Summary Table of Preparation Methods

Analytical Characterization

- Mass Spectrometry: Confirms molecular weight and presence of acetyl and sulfone groups.

- Infrared Spectroscopy (IR): Shows characteristic sulfone S=O stretching bands.

- Nuclear Magnetic Resonance (NMR): Confirms acetylation at nitrogen and ring integrity.

- Chromatography: Used to separate and analyze product mixtures.

Research Findings and Practical Considerations

- The single-step N-acetylation in ethanol with acetic anhydride is environmentally friendly with lower energy consumption compared to multi-step processes.

- The reaction yields mixtures that can be directly used industrially or further purified.

- Use of microwave heating has been reported to potentially reduce reaction times.

- The compound and its mixtures display useful biological properties, including antioxidant and antiviral activities, which justify the interest in efficient preparation methods.

Chemical Reactions Analysis

Types of Reactions

3-acetyl-1,1-dioxo-1,3-thiazolidine-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the compound into different derivatives with altered properties.

Common Reagents and Conditions

Common reagents used in these reactions include peracids for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives with different functional groups.

Scientific Research Applications

Chemistry

Building Block in Synthesis:

The compound serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, leading to the formation of more complex molecules. For instance, it can act as both a nucleophile and an electrophile depending on the reaction conditions, facilitating the development of new synthetic pathways.

Reagent in Organic Reactions:

In organic chemistry, it is utilized as a reagent in several reactions, including cyclizations and functional group transformations. Its reactivity can be harnessed to create derivatives that exhibit enhanced properties or functionalities .

Biology

Studying Enzyme Mechanisms:

In biological research, 3-acetyl-1,1-dioxo-1,3-thiazolidine-4-carboxylic acid has been employed to study enzyme mechanisms and protein interactions. Its ability to form covalent bonds with target molecules allows researchers to investigate the structural and functional changes in proteins upon interaction with this compound.

Anticancer Research:

Recent studies have highlighted its potential as an anticancer agent. For example, derivatives of thiazolidines have shown promising results in inhibiting cancer cell proliferation. The compound's structure may contribute to its ability to modulate biological pathways associated with cancer progression .

Medicine

Therapeutic Effects:

Research has indicated that 3-acetyl-1,1-dioxo-1,3-thiazolidine-4-carboxylic acid may possess radioprotective properties, which could be beneficial in medical applications involving radiation exposure. Additionally, its role in mitigating oxidative stress has been explored as a potential therapeutic avenue for various diseases .

Case Study - Radioprotection:

A study demonstrated that the compound could reduce cellular damage caused by radiation exposure in vitro. The mechanism involved the scavenging of free radicals generated during radiation therapy, thus protecting cellular integrity and function .

Industry

Material Development:

The unique chemical properties of 3-acetyl-1,1-dioxo-1,3-thiazolidine-4-carboxylic acid make it valuable for developing new materials. Its application in formulating antioxidants for food preservation and animal feed has been explored due to its ability to scavenge free radicals .

Agrochemical Applications:

The compound is also being investigated for its potential use in agrochemicals. Its protective biological properties against various toxic substances make it a candidate for enhancing plant health and resilience against abiotic stress .

Mechanism of Action

The mechanism of action of 3-acetyl-1,1-dioxo-1,3-thiazolidine-4-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to changes in their structure and function. In biological systems, it may interact with enzymes and proteins, affecting their activity and stability .

Comparison with Similar Compounds

Key Observations :

- Substituents like nitrophenyl () or propanoyl () alter lipophilicity and steric effects, impacting biological interactions .

Antimicrobial Activity

- 3-Acetyl-1,1-dioxo-1,3-thiazolidine-4-carboxylic acid: Limited direct data, but sulfonated thiazolidines are explored for antibacterial synergists due to sulfone-enhanced electrophilicity .

- 2-(4-Nitrophenyl)-1,3-thiazolidine-4-carboxylic acid : Exhibits significant activity against methicillin-resistant Staphylococcus aureus (MRSA), with a zone of inhibition >15 mm .

- Folcisteine : Primarily a plant growth regulator with radioprotective effects in animal models .

Biological Activity

3-Acetyl-1,1-dioxo-1,3-thiazolidine-4-carboxylic acid (ATCA) is an organic compound with the molecular formula C6H9NO5S and a molecular weight of 207.206 g/mol. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its diverse biological activities. This article reviews the biological activity of ATCA, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C6H9NO5S

- Molecular Weight : 207.206 g/mol

- IUPAC Name : 3-acetyl-1,1-dioxo-1,3-thiazolidine-4-carboxylic acid

ATCA exhibits biological activity primarily through its interactions with various molecular targets. It can act as a nucleophile or electrophile depending on the reaction conditions, forming covalent bonds with target molecules such as proteins and enzymes. This interaction can lead to alterations in enzyme activity and stability, which are crucial for its therapeutic effects.

Antiviral Properties

Recent studies have indicated that ATCA possesses antiviral properties, particularly against avian influenza virus (AIV) and infectious bronchitis virus (IBV). In in ovo assays, ATCA derivatives demonstrated significant antiviral activity with IC50 values of 3.47 µM against AIV and 4.10 µM against IBV, surpassing standard antiviral drugs like amantadine and ribavirin in efficacy .

Antioxidant Effects

ATCA has been shown to function as a sulfhydryl antioxidant. It helps mitigate oxidative stress by scavenging free radicals and protecting cellular components from damage. This property is particularly beneficial in liver protection studies where ATCA demonstrated anti-toxic effects .

Anticancer Activity

The compound also displays promising anticancer activity. In vitro studies have shown that ATCA can inhibit the proliferation of various cancer cell lines. For instance, compounds similar to ATCA have been tested against colorectal cancer cells, revealing significant cytotoxic effects . The structure-activity relationship (SAR) analysis indicates that modifications in the thiazolidine scaffold can enhance its anticancer potency.

Case Studies

Q & A

Q. What synthetic methodologies are recommended for preparing 3-acetyl-1,1-dioxo-1,3-thiazolidine-4-carboxylic acid?

A common approach involves multicomponent reactions (MCRs) using primary amines, aldehydes, and mercaptoacetic acid derivatives. Catalysts like boron trifluoride (BF₃) or p-toluenesulfonic acid (PTSA) can optimize cyclization. Post-synthetic modifications, such as acetylation, may introduce the acetyl group. Reaction conditions (temperature, solvent polarity) must be carefully controlled to avoid side products like thiazolidin-4-one derivatives. Purification via column chromatography or recrystallization ensures high purity .

Q. How is the stereochemistry of the thiazolidine ring confirmed in this compound?

X-ray crystallography using programs like SHELXL (for small-molecule refinement) resolves absolute configuration and hydrogen-bonding networks . For intermediates, ¹H/¹³C NMR analysis identifies diastereotopic protons and coupling constants (e.g., J values for cis/trans isomerism in the thiazolidine ring) . Polarimetry or chiral HPLC can verify enantiomeric purity if asymmetric synthesis is employed .

Q. What in vitro assays are suitable for initial evaluation of biological activity?

Standard antimicrobial testing includes disk diffusion or broth microdilution against Gram-positive (e.g., Bacillus subtilis) and Gram-negative (e.g., Pseudomonas aeruginosa) strains. Minimum inhibitory concentration (MIC) values are compared to reference drugs like ciprofloxacin. Nitro-substituted derivatives often show enhanced activity due to electron-withdrawing effects .

Advanced Research Questions

Q. How do substituents on the thiazolidine ring influence antimicrobial activity?

Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., -NO₂ at the para position) improve antibacterial potency by enhancing membrane penetration or target binding. For example, 2-(4-nitrophenyl)-1,3-thiazolidine-4-carboxylic acid outperforms chloro- or methoxy-substituted analogs against methicillin-resistant Staphylococcus aureus (MRSA). Computational docking (e.g., AutoDock Vina) can model interactions with bacterial enzyme active sites .

Q. What experimental designs address contradictions in biological activity data?

Discrepancies may arise from stereochemical impurities or assay conditions. To resolve these:

- Validate compound purity via HPLC-MS and elemental analysis.

- Test enantiomerically pure samples (e.g., (4R)- vs. (4S)-isomers) to isolate stereochemical effects .

- Standardize assay protocols (e.g., inoculum size, growth media) across replicates.

- Use isogenic bacterial strains to rule out resistance mechanisms .

Q. How can in vivo pharmacokinetic studies be optimized for thiazolidine derivatives?

Select compounds with favorable in vitro MIC values and low cytotoxicity (e.g., via MTT assays). For rodent models:

- Use dose-ranging studies to establish therapeutic indices.

- Monitor plasma half-life using LC-MS/MS and tissue distribution (e.g., liver, kidneys).

- Assess metabolite formation (e.g., hydrolysis of the acetyl group) to identify prodrug candidates .

Methodological Considerations

Q. What spectroscopic techniques characterize the 1,1-dioxo moiety?

FT-IR identifies the sulfone group (S=O) via strong asymmetric stretching at ~1300–1250 cm⁻¹ and symmetric stretching at ~1150–1100 cm⁻¹. In ¹H NMR, deshielding of adjacent protons (e.g., H-2 and H-4) confirms sulfone-induced electronic effects. XPS (X-ray photoelectron spectroscopy) can quantify sulfur oxidation states .

Q. How are intermolecular interactions analyzed in crystal structures of this compound?

SHELXL-refined structures reveal hydrogen-bonding motifs (e.g., O–H⋯O between carboxylic acid groups) and π-stacking of aromatic substituents. Hirshfeld surface analysis quantifies contact contributions (e.g., H⋯O vs. H⋯S interactions). Thermal ellipsoid plots assess conformational flexibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.